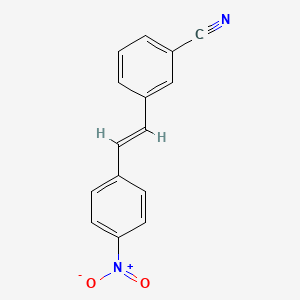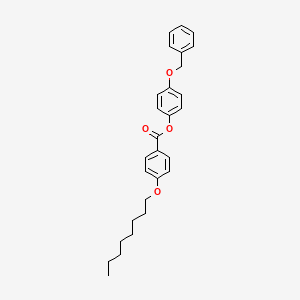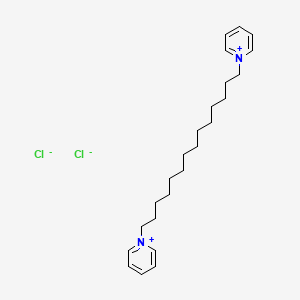![molecular formula C9H10ClN5O B15162189 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine CAS No. 668488-92-4](/img/structure/B15162189.png)
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4H-1,2,4-triazole-3,4-diamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can lead to various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 5-[(2-Chlorophenoxy)methyl]-2-furyl}(4-morpholinyl)methanone
- 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the chlorophenoxy group with the triazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
668488-92-4 |
|---|---|
Molekularformel |
C9H10ClN5O |
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
5-[(2-chlorophenoxy)methyl]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C9H10ClN5O/c10-6-3-1-2-4-7(6)16-5-8-13-14-9(11)15(8)12/h1-4H,5,12H2,(H2,11,14) |
InChI-Schlüssel |
CVWRQNOGCWGJGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(N2N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
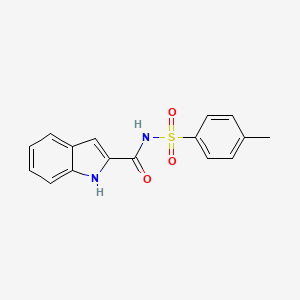
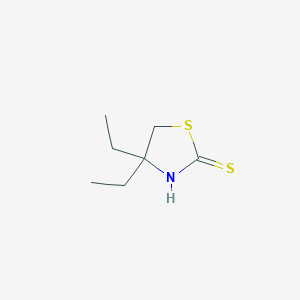
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

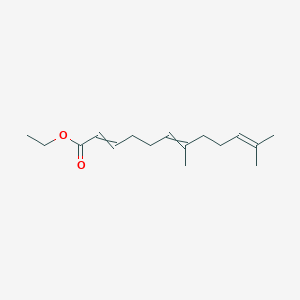
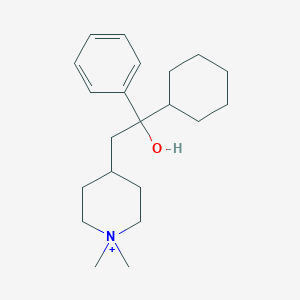
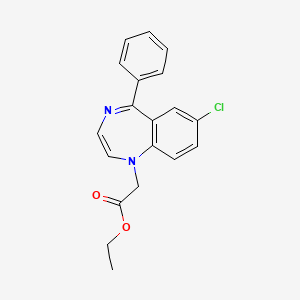
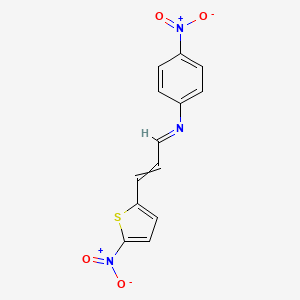
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
